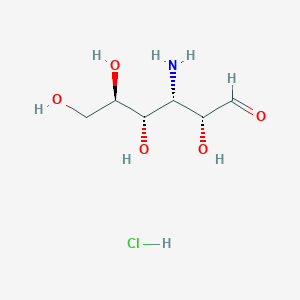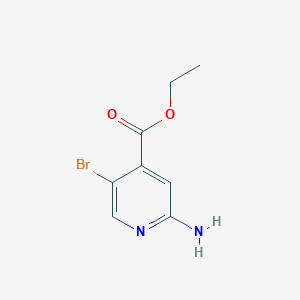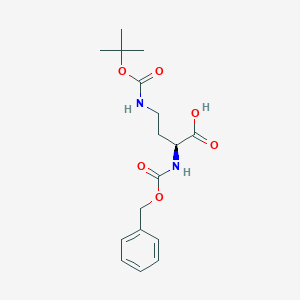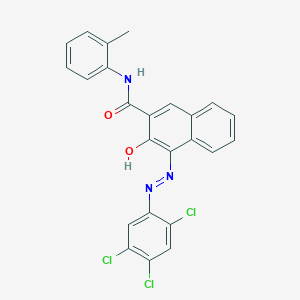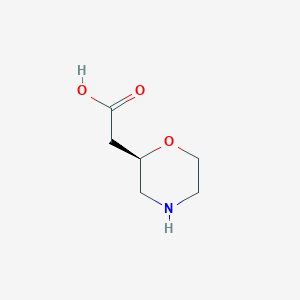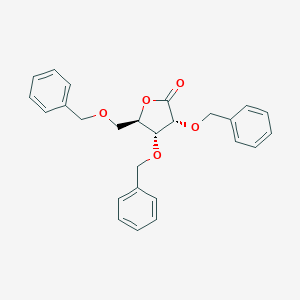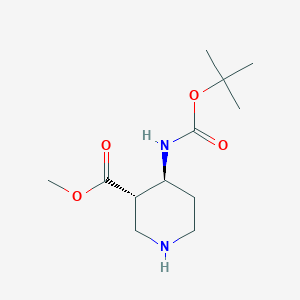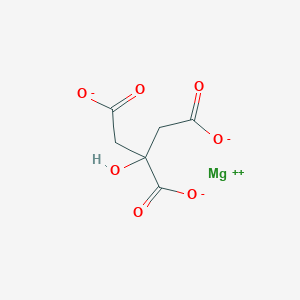
Citrato de magnesio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: El citrato de magnesio se estudia por su papel en la química de coordinación y como compuesto modelo para comprender las interacciones metal-citrato.
Biología: Juega un papel en los procesos celulares, la función enzimática y el transporte de iones.
Medicina: Se utiliza como laxante, ayuda a aliviar el estreñimiento.
Industria: El this compound encuentra aplicaciones en aditivos alimentarios y suplementos dietéticos.
Mecanismo De Acción
Objetivos: El citrato de magnesio afecta varios procesos celulares al interactuar con enzimas, canales iónicos y receptores.
Vías: Modula la homeostasis del calcio, la función nerviosa y la contracción muscular.
Análisis Bioquímico
Biochemical Properties
Magnesium citrate plays a crucial role in numerous biochemical reactions. It dissociates into magnesium ions and citrate ions when ingested . The magnesium ions are then absorbed by the intestines and distributed throughout the body via the bloodstream .
Cellular Effects
Magnesium citrate influences cell function by participating in a variety of cellular processes. Magnesium is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .
Molecular Mechanism
The mechanism of action of magnesium citrate is primarily through its dissociation into magnesium ions. These ions can bind to enzymes and other proteins, influencing their function. For instance, magnesium is often required for the proper function of ATP-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium citrate can change over time. For instance, a study showed that the bioavailability of magnesium citrate was higher than that of magnesium oxide . This suggests that magnesium citrate may have more stable and long-lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of magnesium citrate can vary with different dosages in animal models. The recommended daily dosage of Magnesium Citrate typically ranges from 200 to 400 milligrams . High doses of magnesium can lead to adverse effects, such as diarrhea and abdominal cramping .
Metabolic Pathways
Magnesium citrate is involved in numerous metabolic pathways. As a source of magnesium, it can interact with various enzymes and cofactors. Magnesium is essential for the function of many enzymes, especially those involved in energy metabolism .
Transport and Distribution
After ingestion, magnesium citrate dissociates into magnesium ions and citrate ions. The magnesium ions are absorbed by the intestines and distributed throughout the body via the bloodstream .
Subcellular Localization
Magnesium ions derived from magnesium citrate can be found throughout the cell, including in the cytoplasm and within organelles. Magnesium is particularly important in the mitochondria, where it is required for the production of ATP .
Métodos De Preparación
Rutas Sintéticas: El citrato de magnesio se puede sintetizar haciendo reaccionar óxido de magnesio o hidróxido de magnesio con ácido cítrico.
Condiciones de Reacción: La reacción generalmente ocurre en una solución acuosa, y el this compound resultante precipita.
Producción Industrial: El this compound se produce a escala industrial para aplicaciones médicas y dietéticas.
Análisis De Reacciones Químicas
Reacciones: El citrato de magnesio experimenta varias reacciones químicas, incluidas reacciones ácido-base con otros compuestos.
Reactivos y Condiciones Comunes: El ácido cítrico, el óxido/hidróxido de magnesio y el agua son reactivos clave. La reacción ocurre en condiciones suaves.
Productos Principales: El producto principal es el propio this compound.
Comparación Con Compuestos Similares
Singularidad: La combinación de magnesio y citrato del citrato de magnesio lo distingue.
Compuestos Similares: Otras sales de magnesio (por ejemplo, sulfato de magnesio, cloruro de magnesio) tienen diferentes propiedades y aplicaciones.
Propiedades
| It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |
Número CAS |
7779-25-1 |
Fórmula molecular |
C6H6MgO7 |
Peso molecular |
214.41 g/mol |
Nombre IUPAC |
magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
DIXGJWCZQHXZNR-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |
SMILES canónico |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |
| 3344-18-1 7779-25-1 |
|
Solubilidad |
Partially soluble in cold water |
Sinónimos |
1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

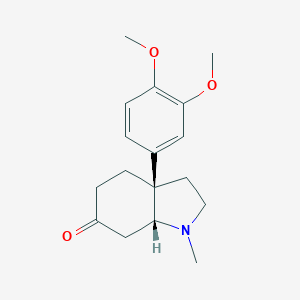
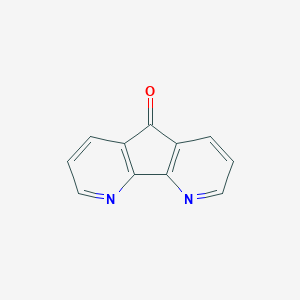
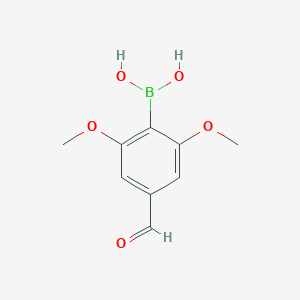

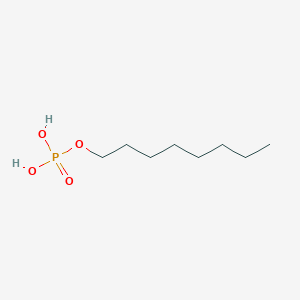
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

